2,3-Bis(hydroxymethyl)naphthalene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

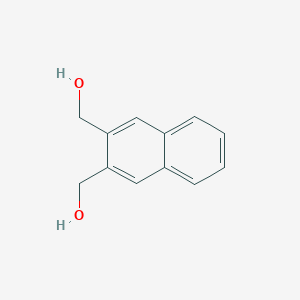

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)naphthalen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYJRRQQOLBRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344629 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31554-15-1 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Bis(hydroxymethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,3-bis(hydroxymethyl)naphthalene, a key building block in the development of advanced materials and pharmaceutical intermediates.

Introduction

This compound, also known as 2,3-naphthalenedimethanol, is an aromatic diol with the chemical formula C₁₂H₁₂O₂. Its rigid naphthalene core, combined with two reactive hydroxymethyl groups, makes it a valuable monomer for the synthesis of high-performance polymers, including polyesters and polyurethanes. The aromatic nature of the naphthalene unit imparts enhanced thermal stability and specific optical properties to these materials. Furthermore, the bifunctionality of this compound allows for its use as a cross-linking agent and as a precursor in the synthesis of more complex molecules with potential applications in medicinal chemistry and dye manufacturing.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the reduction of a suitable 2,3-naphthalenedicarbonyl compound. The most common precursors are dimethyl 2,3-naphthalenedicarboxylate or 2,3-naphthalenedicarboxylic anhydride. The reducing agent of choice for this transformation is typically a powerful hydride donor such as lithium aluminum hydride (LiAlH₄).

A plausible synthetic pathway is the reduction of a 2,3-naphthalenedicarbonyl precursor, as illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of Dimethyl 2,3-Naphthalenedicarboxylate with Lithium Aluminum Hydride

This protocol is a representative procedure based on the common application of LiAlH₄ for the reduction of esters to alcohols.

Materials:

-

Dimethyl 2,3-naphthalenedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen or argon.

-

Reagent Addition: Lithium aluminum hydride (X g, Y mmol) is carefully suspended in anhydrous THF (100 mL) in the flask under a nitrogen atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.

-

A solution of dimethyl 2,3-naphthalenedicarboxylate (A g, B mmol) in anhydrous THF (150 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water (Z mL), followed by 15% aqueous sodium hydroxide (Z mL), and finally water (3Z mL).

-

The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.

-

Extraction: The combined organic filtrates are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white to beige solid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 31554-15-1 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Beige Solid |

| Melting Point | 157 °C |

| Boiling Point | 400.9 °C at 760 mmHg |

| Density | 1.244 g/cm³ |

| Flash Point | 201.5 °C |

| Refractive Index | 1.677 |

| Solubility | Soluble in ethers and other organic solvents. |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring and the methylene protons of the hydroxymethyl groups, as well as the hydroxyl protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display distinct signals for the aromatic carbons of the naphthalene core and the methylene carbons of the hydroxymethyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

-

C-H stretching vibrations for the aromatic and methylene groups in the 2850-3100 cm⁻¹ region.

-

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

-

C-O stretching vibrations around 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 188.

Applications

This compound is a versatile building block with applications in several fields:

-

Polymer Chemistry: It serves as a bifunctional monomer in the synthesis of high-performance polymers such as polyesters and polyurethanes. The rigid naphthalene core enhances the thermal stability and mechanical properties of the resulting polymers.[1]

-

Materials Science: The compound is explored in the development of specialty coatings and flame-retardant materials due to the thermal stability conferred by the naphthalene moiety.[1]

-

Organic Synthesis: It is a valuable intermediate for the preparation of more complex organic molecules, including pharmaceuticals and dyes, where a rigid and planar scaffold with reactive functional groups is required.[1] It is also used in the synthesis of Naphthalene-2,3-dicarboxaldehyde, a key compound in the production of various organic chemicals.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of polymer science, materials science, and organic synthesis. This guide has provided a comprehensive overview of its synthesis, key properties, and applications, offering a valuable resource for researchers and professionals working with this compound. Further research into the applications of this molecule is likely to uncover new and innovative uses in various technological areas.

References

An In-Depth Technical Guide to the Core Chemical Characteristics of 2,3-Bis(hydroxymethyl)naphthalene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 2,3-Bis(hydroxymethyl)naphthalene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the applications of this bifunctional naphthalene derivative.

Core Chemical and Physical Properties

This compound, also known as 2,3-naphthalenedimethanol, is a solid organic compound with the molecular formula C₁₂H₁₂O₂. Its core structure consists of a naphthalene ring substituted at the 2 and 3 positions with hydroxymethyl groups. This bifunctional nature makes it a valuable building block in organic synthesis.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to beige or orange to green powder/crystal | [2] |

| Melting Point | 158-162 °C | [2] |

| Boiling Point (Predicted) | 400.9 ± 25.0 °C at 760 mmHg | |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.09 ± 0.10 | |

| CAS Number | 31554-15-1 | [1] |

Experimental Protocols

Synthesis of 2,3-Naphthalenedicarboxylic Acid

A common method for the synthesis of 2,3-naphthalenedicarboxylic acid is the oxidation of 2,3-dimethylnaphthalene. A detailed procedure is provided by Organic Syntheses.

Procedure:

-

A mixture of 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water is heated in an autoclave at 250 °C for 18 hours.

-

After cooling, the contents are transferred and the hydrated chromium oxide is filtered off.

-

The filtrate is acidified with hydrochloric acid to precipitate the crude 2,3-naphthalenedicarboxylic acid.

-

The precipitate is collected by filtration, washed with water, and dried.

General Procedure for the Reduction of a Naphthalene Diester

While a specific protocol for the reduction of dimethyl 2,3-naphthalenedicarboxylate was not found, a general procedure for the reduction of esters to alcohols using lithium aluminum hydride (LiAlH₄) can be adapted.

Procedure:

-

A solution of dimethyl 2,3-naphthalenedicarboxylate in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of lithium aluminum hydride in THF is added dropwise to the cooled ester solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow, careful addition of water or a saturated aqueous solution of sodium sulfate.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Procedure:

-

The crude this compound is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

The hot solution is filtered to remove insoluble impurities and the activated charcoal.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried.

Spectroscopic Characteristics

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for this compound was not found in the searched literature, general chemical shift regions for the different types of protons and carbons can be predicted based on the structure and data from similar naphthalene derivatives.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 7.0 - 8.0 | m |

| -CH₂- | 4.5 - 5.0 | s |

| -OH | Variable | br s |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 130 - 140 |

| Ar-CH | 120 - 130 |

| -CH₂OH | 60 - 70 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch | 3600 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to weak |

| C-O stretch (primary alcohol) | ~1050 | Strong |

| C-H bend (out-of-plane, aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 188. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH, M-17), a hydroxymethyl radical (•CH₂OH, M-31), and water (H₂O, M-18).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. Studies on naphthalene and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, these studies do not specifically report on the 2,3-dihydroxymethyl substituted derivative. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound. Due to the absence of this information, a signaling pathway diagram cannot be generated at this time.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound based on the information gathered.

Caption: Generalized workflow for the synthesis and characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Characterization of 2,3-Bis(hydroxymethyl)naphthalene

This technical guide provides a comprehensive overview of the characterization of this compound, a versatile bicyclic aromatic diol. The document details its physicochemical properties, synthesis, analytical characterization, and potential applications, with a focus on its relevance to drug discovery and materials science.

Physicochemical Properties

This compound, also known as naphthalene-2,3-dimethanol, is a solid organic compound.[1][2][3] Its core structure consists of a naphthalene ring substituted with two hydroxymethyl groups at the 2 and 3 positions.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol [1][2][4] |

| Melting Point | 157 - 162 °C[1][2][3][4] |

| Boiling Point | 400.9 °C at 760 mmHg[1][2][4] |

| Density | 1.244 g/cm³[1][2][4] |

| Flash Point | 201.5 °C[1][2] |

| Appearance | White to beige solid[2][3] |

| CAS Number | 31554-15-1[1][3][4][5] |

Synthesis and Experimental Protocols

General Experimental Protocol for Electrophilic Cyclization

This protocol describes a general method for synthesizing substituted naphthalenes and can be adapted for the synthesis of precursors to this compound.

-

Reaction Setup : A solution of an appropriate arene-containing propargylic alcohol (0.3 mmol) and sodium bicarbonate (2 equivalents) in acetonitrile (2 mL) is prepared in a round-bottom flask.

-

Electrophile Addition : An electrophile, such as iodine monochloride (2 equivalents) in acetonitrile (1 mL), is added dropwise to the stirred solution at room temperature.[7]

-

Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent like ethyl acetate.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of naphthalene derivatives.

Analytical Characterization

A combination of spectroscopic techniques is typically employed for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and the protons of the hydroxymethyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), and their splitting patterns will depend on their coupling with adjacent protons. The methylene protons (-CH₂-) of the hydroxymethyl groups would likely appear as a singlet or a doublet depending on the solvent and temperature, typically in the range of δ 4.5-5.0 ppm. The hydroxyl protons (-OH) will present as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.

-

¹³C NMR : The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the naphthalene ring and the aliphatic carbon of the hydroxymethyl groups. The aromatic carbons will resonate in the δ 120-140 ppm region, while the methylene carbon will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.[8]

-

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibrations of the primary alcohol groups are expected in the 1000-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 188.22.[1][2] Common fragmentation pathways would involve the loss of water (H₂O), formaldehyde (CH₂O), or the hydroxymethyl group (-CH₂OH).

Caption: Workflow for analytical characterization.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis : It is utilized as an intermediate in the synthesis of more complex pharmaceutical compounds, leveraging its defined structure and reactive hydroxyl groups.[1][6] The naphthalene scaffold itself is present in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9][10]

-

Polymer Chemistry : The bifunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for the synthesis of advanced polymers such as cross-linked resins and thermosetting polymers.[6]

-

Materials Science : The aromatic naphthalene core enhances thermal stability, making it a candidate for the development of specialty coatings and flame-retardant materials.[6]

-

Dye Industry : It can also be used as an intermediate in the production of dyes and pigments.[1]

Biological Activity of Naphthalene Derivatives

While specific biological activities of this compound are not extensively documented, the broader class of naphthalene derivatives has shown significant pharmacological potential. These derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13][14] For instance, some naphthalene derivatives have demonstrated anti-inflammatory effects by inhibiting neutrophil activation.[11]

Caption: Workflow for screening the biological activity of naphthalene derivatives.

References

- 1. Cas 31554-15-1,this compound | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 31554-15-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. This compound CAS#: 31554-15-1 [m.chemicalbook.com]

- 5. eontrading.uk [eontrading.uk]

- 6. This compound [myskinrecipes.com]

- 7. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(31554-15-1) IR Spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Bis(hydroxymethyl)naphthalene (CAS 31554-15-1)

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 2,3-Bis(hydroxymethyl)naphthalene, a versatile aromatic diol. It details the compound's physicochemical properties, synthesis methodologies, and its significant applications in various fields of chemical and pharmaceutical research.

Core Physicochemical Data

This compound, also known as 2,3-naphthalenedimethanol, is a bifunctional building block.[1][2] Its key quantitative properties are summarized below for ease of reference in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 31554-15-1 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | White to Beige Solid/Powder | [2] |

| Melting Point | 157 - 162 °C | [2] |

| Boiling Point | 400.9 °C at 760 mmHg | [2] |

| Density | 1.244 g/cm³ | [2] |

| Flash Point | 201.5 °C | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| XLogP3 | 1.8 - 1.9 | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the reduction of a suitable precursor, typically dimethyl 2,3-naphthalenedicarboxylate. The following is a representative experimental protocol for this transformation.

Experimental Protocol: Synthesis via Reduction

This procedure details the reduction of the diester form of 2,3-naphthalenedicarboxylic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Objective: To synthesize this compound from dimethyl 2,3-naphthalenedicarboxylate.

Materials:

-

Dimethyl 2,3-naphthalenedicarboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF.

-

Addition of Ester: Dissolve dimethyl 2,3-naphthalenedicarboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄. Caution: This is a highly exothermic process that generates hydrogen gas.

-

Workup: Continue stirring for 30 minutes until a granular precipitate forms. Filter the solid salts through a pad of Celite and wash thoroughly with ethyl acetate.

-

Extraction & Drying: Combine the organic filtrates. Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] this compound serves as a key building block in the synthesis of these more complex, biologically active molecules.[1][7]

-

Intermediate for Pharmaceuticals: The primary application of this compound is as an intermediate in organic synthesis.[1][7] It is used to prepare Naphthalene-2,3-dicarboxaldehyde, a key precursor for various organic chemicals and pharmaceuticals.[2][7] The naphthalene core is found in several FDA-approved drugs like nafcillin, naproxen, and terbinafine.[5][6]

-

Monomer for Advanced Polymers: As a bifunctional monomer, its hydroxyl groups can readily undergo esterification and etherification.[1] This makes it suitable for producing advanced polymer materials, including cross-linked resins and thermosetting polymers.[1] The rigid aromatic core enhances the thermal stability of these materials.[1]

-

Specialty Materials: The compound is explored in the development of specialty coatings and flame-retardant materials.[1]

While no direct signaling pathway involvement for this compound itself is prominently documented, its role as a precursor allows for the logical construction of novel therapeutic agents. Its derivatives are designed to interact with various biological targets.

Caption: Logical relationships in the application of the title compound.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cas 31554-15-1,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to 2,3-Bis(hydroxymethyl)naphthalene: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(hydroxymethyl)naphthalene, a key aromatic diol, serves as a versatile building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation via the reduction of 2,3-naphthalenedicarboxylic acid are presented, alongside a thorough analysis of its spectroscopic characteristics. Furthermore, this document explores the potential of this compound in drug development, drawing upon the established biological activities of related naphthalene derivatives and proposing avenues for future research.

Molecular Structure and Properties

This compound, also known as 2,3-naphthalenedimethanol, is a naphthalene derivative characterized by two hydroxymethyl (-CH₂OH) groups substituted at the 2 and 3 positions of the naphthalene ring.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | N/A |

| Molecular Weight | 188.22 g/mol | N/A |

| CAS Number | 31554-15-1 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 157-162 °C | N/A |

| Boiling Point | ~400.9 °C (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2,3-naphthalenedicarboxylic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is a commonly employed reducing agent for this transformation due to its high reactivity.

Experimental Protocol: Reduction of 2,3-Naphthalenedicarboxylic Acid with LiAlH₄

Materials:

-

2,3-Naphthalenedicarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Substrate: A solution of 2,3-naphthalenedicarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

-

Work-up: The resulting precipitate (aluminum salts) is removed by filtration through a pad of celite. The filtrate is transferred to a separatory funnel.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with 1 M HCl, water, and brine. The organic layer is then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-7.9 ppm (m, 2H): Aromatic protons (H-4, H-5, H-8, or H-1).

-

δ ~7.4-7.5 ppm (m, 2H): Aromatic protons (H-6, H-7).

-

δ ~7.3 ppm (s, 2H): Aromatic protons (H-1, H-4).

-

δ ~4.9 ppm (s, 4H): Methylene protons (-CH₂-).

-

δ ~2.0 ppm (t, 2H): Hydroxyl protons (-OH).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~133-135 ppm: Quaternary aromatic carbons (C-4a, C-8a).

-

δ ~132-133 ppm: Aromatic carbons (C-2, C-3).

-

δ ~126-128 ppm: Aromatic carbons (CH).

-

δ ~64 ppm: Methylene carbons (-CH₂-).

(Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (from -CH₂OH) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₂-) |

| 1600-1450 | Medium to Weak | Aromatic C=C stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 880-860 | Strong | Aromatic C-H out-of-plane bend |

Experimental Workflow for Characterization:

Potential Applications in Drug Development

While direct biological studies on this compound are limited, the naphthalene scaffold is a well-established privileged structure in medicinal chemistry. Numerous naphthalene derivatives have demonstrated significant therapeutic potential, suggesting that this compound could serve as a valuable precursor for the synthesis of novel drug candidates.

Anticancer Activity

Naphthalene derivatives have been extensively investigated for their anticancer properties.[1][2][3][4][5] These compounds can exert their effects through various mechanisms, including:

-

DNA Intercalation: The planar aromatic system of naphthalene can intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.

-

Enzyme Inhibition: Naphthalene derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

-

Induction of Apoptosis: Many naphthalene-based compounds can trigger programmed cell death (apoptosis) in cancer cells.

The two reactive hydroxymethyl groups on this compound provide ideal handles for further chemical modification to generate a library of derivatives for anticancer screening.

Anti-inflammatory and Antimicrobial Activities

Certain naphthalene derivatives have exhibited promising anti-inflammatory and antimicrobial activities. The lipophilic nature of the naphthalene core can facilitate membrane permeability, a crucial factor for antimicrobial efficacy. The hydroxymethyl groups can be functionalized to introduce pharmacophores known to possess anti-inflammatory or antimicrobial properties.

Future Directions

This compound represents an under-explored molecule with significant potential in drug discovery. Future research should focus on:

-

Synthesis of Derivative Libraries: Utilizing the hydroxyl groups to synthesize a diverse range of esters, ethers, and other derivatives.

-

In Vitro Biological Screening: Evaluating the synthesized compounds for their cytotoxic, anti-inflammatory, and antimicrobial activities against relevant cell lines and microbial strains.

-

Mechanism of Action Studies: For any identified active compounds, elucidating their mechanism of action to understand the underlying signaling pathways.

Potential Signaling Pathway for Investigation (Hypothetical):

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of this compound. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for the development of novel therapeutic agents. Further investigation into its biological activities and those of its derivatives is warranted to fully explore its potential in the field of drug discovery.

References

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Bis(hydroxymethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Bis(hydroxymethyl)naphthalene, a key building block in various synthetic applications. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | H-4, H-8 |

| 7.45 | t | 2H | H-5, H-7 |

| 7.35 | s | 2H | H-1, H-6 |

| 5.40 | t | 2H | -OH |

| 4.70 | d | 4H | -CH₂- |

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 135.5 | Quaternary | C-2, C-3 |

| 132.0 | Quaternary | C-4a, C-8a |

| 127.8 | CH | C-4, C-8 |

| 126.0 | CH | C-5, C-7 |

| 125.5 | CH | C-1, C-6 |

| 62.5 | CH₂ | -CH₂OH |

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1475 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 188 | 100 | [M]⁺ (Molecular Ion) |

| 170 | 80 | [M-H₂O]⁺ |

| 157 | 60 | [M-CH₂OH]⁺ |

| 128 | 40 | [Naphthalene]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and set the reference to the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak chemical shifts in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200 °C

-

Mass Range: m/z 40-500

-

Scan Speed: 1000 amu/s

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic characterization workflow.

Technical Guide: Physicochemical Properties of 2,3-Bis(hydroxymethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 2,3-Bis(hydroxymethyl)naphthalene, a key intermediate in the synthesis of advanced polymers, pharmaceuticals, and dyes.[1] The document details experimental protocols for the determination of these physicochemical properties and presents the information in a clear, structured format for ease of use by researchers and professionals in drug development and material science.

Melting Point of this compound

The melting point of a compound is a critical physical property for its identification and purity assessment. For this compound, the reported melting point values are summarized in the table below.

| Property | Value | Source |

| Melting Point | 157 °C | ChemicalBook[2] |

| Melting Point Range | 158.0 to 162.0 °C | Tokyo Chemical Industry Co., Ltd.[3] |

Pure crystalline organic compounds typically exhibit a sharp melting point, often within a 0.5-1.0°C range. The presence of impurities can lead to a depression and broadening of the melting point range.

Detailed Experimental Protocol for Melting Point Determination

The following is a standard procedure for determining the melting point of a solid organic compound using a capillary tube method, which can be employed with either a Thiele tube or a modern melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound, finely powdered

-

Heating bath fluid (e.g., mineral oil or silicone oil) if using a Thiele tube

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup:

-

Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing the heating oil.

-

-

Heating: The apparatus is heated gently. Initially, a rapid heating rate can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least twice with fresh samples.

Solubility Profile of this compound

-

The nonpolar aromatic naphthalene structure suggests poor solubility in polar solvents like water.

-

The presence of two hydroxyl groups, which can participate in hydrogen bonding, may impart some solubility in polar protic solvents such as ethanol and methanol.

-

It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, which are commonly used to dissolve naphthalene-derived compounds.

The predicted solubility is summarized in the table below.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble to sparingly soluble | Large nonpolar aromatic core dominates over the two polar hydroxyl groups. |

| Ethanol | Soluble | The hydroxyl groups can form hydrogen bonds with ethanol. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent widely used for dissolving water-insoluble compounds for biological assays. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to dissolve a compound with polar functional groups. |

Detailed Experimental Protocol for Solubility Determination

The following protocol can be used to determine the solubility of this compound in various solvents.

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes or measuring cylinders

-

Spatula

-

Analytical balance

-

Sample of this compound

-

A selection of solvents (e.g., water, ethanol, acetone, DMSO, hexane)

Procedure:

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is weighed and placed into a test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The test tube is sealed and vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a solid residue remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared by adding an excess of the solid to the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Application in Chemical Synthesis

This compound serves as a crucial intermediate in chemical synthesis. For instance, it is used in the preparation of Naphthalene-2,3-dicarboxaldehyde. This transformation involves the oxidation of the two hydroxymethyl groups to aldehydes.

This reaction highlights the utility of this compound as a building block for more complex molecules with applications in areas such as fluorescent probes and pharmaceutical agents.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2,3-Bis(hydroxymethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,3-Bis(hydroxymethyl)naphthalene, also known as 2,3-naphthalenedimethanol. This bifunctional aromatic alcohol serves as a valuable building block in polymer chemistry and as an intermediate in the synthesis of various organic molecules. This document details the most common and reliable synthetic route, starting from the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid, followed by its reduction to the target diol. Detailed experimental protocols for each step are provided, along with a summary of the compound's key physicochemical properties. Visual diagrams of the synthetic pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound is a naphthalene derivative characterized by two hydroxymethyl (-CH₂OH) groups at the 2 and 3 positions of the naphthalene ring. Its rigid, aromatic core combined with the reactive hydroxyl functionalities makes it a versatile precursor in materials science and medicinal chemistry. While the exact historical details of its first synthesis are not prominently documented in readily available literature, its preparation follows established and well-understood organic synthesis principles. The most logical and widely accepted synthetic approach involves a two-step process, which will be the focus of this guide.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | N/A |

| Molecular Weight | 188.22 g/mol | N/A |

| CAS Number | 31554-15-1 | N/A |

| Melting Point | 157-162 °C | |

| Boiling Point (Predicted) | 400.9 ± 25.0 °C | N/A |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | N/A |

| Appearance | White to beige solid | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dimethylnaphthalene. The first step involves the oxidation of the methyl groups to carboxylic acids, yielding 2,3-naphthalenedicarboxylic acid. The second step is the reduction of the dicarboxylic acid to the corresponding diol.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid

This procedure is adapted from a well-established method published in Organic Syntheses.[1]

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Water

-

6N Hydrochloric acid (HCl)

Equipment:

-

High-pressure autoclave equipped with a stirrer or shaker

-

Large beaker or vessel

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

In a high-pressure autoclave, combine 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.[1]

-

Seal the autoclave and heat the mixture to 250 °C with continuous stirring or shaking for 18 hours. The pressure will rise to approximately 600 psi.[1]

-

After the reaction is complete, cool the autoclave to room temperature while continuing agitation.[1]

-

Carefully release the pressure and open the autoclave. Transfer the contents to a large vessel. Rinse the autoclave with several portions of hot water to ensure complete transfer.[1]

-

Filter the hot reaction mixture through a large Büchner funnel to remove the green hydrated chromium oxide. Wash the solid residue with warm water until the filtrate runs colorless.[1]

-

Combine all the filtrates and acidify with approximately 1.3 L of 6N hydrochloric acid.[1]

-

Allow the acidified solution to cool to room temperature overnight to precipitate the 2,3-naphthalenedicarboxylic acid.[1]

-

Collect the white precipitate by filtration using a Büchner funnel, wash it thoroughly with water until the filtrate is colorless, and then dry the product in a vacuum oven at 50 °C.[1]

-

The expected yield of 2,3-naphthalenedicarboxylic acid is between 240-256 g (87-93%).[1]

References

A Theoretical and Spectroscopic Guide to 2,3-Bis(hydroxymethyl)naphthalene: Bridging Computation and Experiment

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 2,3-Bis(hydroxymethyl)naphthalene. While this molecule serves as a critical bifunctional monomer and synthetic intermediate, dedicated computational studies on its structural and electronic properties are not extensively reported. This document, therefore, establishes a robust framework for such investigations, drawing upon established theoretical principles and validated by analogous studies on related naphthalene derivatives. We will explore the synergistic relationship between computational chemistry, particularly Density Functional Theory (DFT), and experimental spectroscopy for a holistic understanding of this molecule's behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage both predictive and empirical approaches in their work.

Introduction: The Significance of this compound

This compound is a unique aromatic diol, distinguished by the presence of two reactive hydroxymethyl groups on adjacent carbons of the naphthalene core. This structure imparts a combination of rigidity from the fused aromatic rings and flexibility from the rotatable C-C and C-O bonds of the side chains. Its utility is primarily recognized in polymer chemistry, where it acts as a bifunctional monomer for creating cross-linked resins and thermosetting polymers. The naphthalene core enhances the thermal stability of these materials, making them suitable for applications such as specialty coatings and flame-retardant materials.[1] Furthermore, it serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes, where a rigid and planar scaffold with reactive sites is advantageous.[1]

A thorough understanding of its molecular geometry, electronic properties, and vibrational behavior is paramount for predicting its reactivity and designing novel applications. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful avenue for elucidating these characteristics at the atomic level.

Theoretical Framework: A Computational Approach

The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. The primary goal is to determine the molecule's most stable conformation (optimized geometry) and then, from this structure, calculate a range of electronic and spectroscopic properties.

Geometric Optimization: Finding the Ground State

The first and most critical step is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface. This is achieved through geometric optimization calculations.

Methodology of Choice: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used method for studying organic molecules, often showing excellent agreement with experimental data for vibrational frequencies.[2][3][4][5]

Basis Set Selection

The choice of basis set is crucial for obtaining accurate results. A commonly used and reliable basis set for such systems is the Pople-style 6-311++G(d,p). This basis set is extensive enough to provide a good description of the electronic distribution, including polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) to account for the more spread-out electron density of lone pairs and in hydrogen-bonded systems.

Expected Structural Features

Based on studies of related naphthalene derivatives, the optimized geometry of this compound is expected to exhibit the following features:

-

A nearly planar naphthalene core.

-

The hydroxymethyl groups will likely orient themselves to minimize steric hindrance and potentially form intramolecular hydrogen bonds between the hydroxyl hydrogen of one group and the oxygen of the other. The rotational freedom around the C-C and C-O bonds of these side chains will be a key factor in determining the final, lowest-energy conformation.

Workflow for Geometric Optimization and Frequency Calculation

Caption: Workflow for theoretical analysis.

Electronic Properties: Understanding Reactivity

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen, and are prone to electrophilic attack.

-

Positive Regions (Blue): Indicate electron-poor areas, usually around hydrogen atoms (especially the hydroxyl hydrogens), and are susceptible to nucleophilic attack.

Vibrational Spectroscopy: The Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are indispensable for the accurate assignment of the observed spectral bands to specific molecular motions.

Experimental Protocols

FTIR Spectroscopy

-

Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the 4000–400 cm⁻¹ range.

Raman Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid powder in a capillary tube or on a microscope slide.

-

Data Acquisition: A laser of a specific wavelength is used to irradiate the sample, and the scattered light is collected and analyzed to generate the Raman spectrum.

Theoretical Prediction and Interpretation

As part of the quantum chemical calculations (specifically, the frequency calculation), the harmonic vibrational frequencies, IR intensities, and Raman activities are computed. These theoretical values can then be compared with the experimental spectra.

Scaling Factors

It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical method. This scaling typically brings the theoretical and experimental spectra into very good agreement.[5]

Expected Vibrational Modes

The vibrational spectrum of this compound can be conceptually divided into several regions corresponding to different types of molecular vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl groups. The exact position is sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the hydroxymethyl groups. |

| C=C Stretch (Aromatic) | 1400 - 1650 | Stretching of the carbon-carbon double bonds within the naphthalene ring. |

| C-O Stretch | 1000 - 1260 | Stretching of the carbon-oxygen single bond in the hydroxymethyl groups. |

| C-H Bending (in-plane) | 1000 - 1300 | Bending of the aromatic C-H bonds within the plane of the ring.[3] |

| C-H Bending (out-of-plane) | 700 - 900 | Bending of the aromatic C-H bonds out of the plane of the ring. |

Workflow for Spectroscopic Analysis

Caption: Synergistic experimental-theoretical workflow.

Reactivity and Potential Applications

The theoretical framework described above provides a solid foundation for understanding and predicting the reactivity of this compound.

Polymer Synthesis

The two hydroxymethyl groups are the primary sites for polymerization reactions.[1] They can undergo:

-

Esterification: Reaction with dicarboxylic acids or their derivatives to form polyesters.

-

Etherification: Reaction with suitable reagents to form polyethers.

Theoretical modeling can be used to study the mechanisms of these reactions, for example, by calculating the activation energies for different reaction pathways. This can help in optimizing reaction conditions and catalyst selection.

Intermediate in Organic Synthesis

This compound is a precursor to Naphthalene-2,3-dicarboxaldehyde.[6][7] The latter is a key building block for various organic compounds and pharmaceuticals. The oxidation of the diol to the dialdehyde is a critical transformation. Theoretical studies can shed light on the mechanism of this oxidation, helping to improve yields and selectivity.

Conclusion

While a dedicated body of theoretical research on this compound is yet to be fully developed, the methodologies for such studies are well-established and have been validated on closely related molecules. This guide has outlined a comprehensive approach that integrates computational chemistry with experimental spectroscopy to provide a deep understanding of this important molecule. By following the workflows and principles described herein, researchers can effectively predict and rationalize the geometric, electronic, and vibrational properties of this compound, thereby accelerating its application in materials science, drug development, and other fields of chemical synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. [PDF] Theoretical and experimental studies of vibrational spectra of naphthalene and its cation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cas 31554-15-1,this compound | lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

Quantum Chemical Calculations of Naphthalene Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations to the study of naphthalene diols. Naphthalene diols, a class of aromatic compounds characterized by a naphthalene backbone with two hydroxyl groups, are of significant interest in medicinal chemistry and materials science due to their antioxidant properties, hydrogen bonding capabilities, and role as versatile chemical intermediates.[1][2][3] This document summarizes key findings from computational studies, presents quantitative data in a structured format, details the underlying computational methodologies, and visualizes essential concepts and workflows.

Core Concepts in Computational Studies of Naphthalene Diols

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the structure, reactivity, and electronic properties of naphthalene diols.[4][5][6] These computational approaches allow for the investigation of molecular geometries, isomerization processes, and the influence of substituents on the overall characteristics of these molecules.

A significant area of research has been the study of various isomers of naphthalene diols and their relative stabilities. For instance, in the case of 1,1'-binaphthalene-8,8'-diol (8,8'-BINOL), DFT calculations have identified three distinct isomers based on the orientation of the hydroxyl groups (ISO1, ISO2, and ISO3).[4][5] The relative energies of these isomers have been calculated, providing insights into their conformational preferences.[5]

Furthermore, quantum chemical calculations are instrumental in understanding the antioxidant properties of naphthalene diols. Studies have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing the radicals formed upon hydrogen atom transfer (HAT), thereby enhancing their antioxidant activity.[1][2] Calculations of O-H bond dissociation enthalpies (BDEs) have been used to predict the HAT reactivity of different naphthalene diol isomers, showing good agreement with experimental kinetic results.[1][2]

The electronic properties of naphthalene diols, which are critical for their application in electronic devices, have also been extensively investigated using computational methods.[6][7] These studies involve the calculation of frontier molecular orbitals (HOMO and LUMO), reorganization energies, and charge transfer rates to understand the nature of charge transport in these materials.[6]

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from quantum chemical calculations of various naphthalene diols.

Table 1: Relative Energies of 1,1'-Binaphthalene-8,8'-diol (8,8'-BINOL) Isomers

| Isomer | Relative Energy (kJ/mol) |

| ISO1 | 0.00 |

| ISO2 | 11.97[5] |

| ISO3 | 22.05[5] |

Methodology: DFT calculations at the B3LYP/6-31G(d) level of theory.[5]

Table 2: Racemization Barriers for 1,1'-Binaphthalene-8,8'-diol (8,8'-BINOL) Isomers (anti route)

| Isomer | Racemization Barrier (kJ/mol) |

| ISO1 | 119.61[4] |

| ISO2 | 120.43[4] |

| ISO3 | 121.59[4] |

Methodology: DFT calculations.[4]

Table 3: Calculated O-H Bond Dissociation Enthalpies (ΔBDEs) and Antioxidant Activity

| Compound | ΔBDE (kcal/mol) | Predicted HAT Reactivity Order |

| 2,3-naphthalenediol (2) | Higher | 2 < 1 < 3 ≈ 4 < 5 < 6[1][2] |

| Catechol (1) | ||

| 3,5-di-tert-butylcatechol (3) | ||

| 2,2,5,7,8-pentamethyl-6-chromanol (4) | ||

| 1,8-naphthalenediol (5) | Lower | |

| 4-methoxy-1,8-naphthalenediol (6) |

Methodology: DFT calculations were used to determine the O-H bond dissociation enthalpies.[1][2]

Table 4: Electronic Properties of Naphthalene Derivatives from DFT Calculations

| Naphthalene Derivative | Reorganization Energy (eV) | Transfer Integral (eV) | Charge Transfer Rate (s⁻¹) |

| Naphthalene | Data not specified | Data not specified | Data not specified |

| 1-naphthol | Data not specified | Data not specified | Data not specified |

| 2-naphthol | Data not specified | Data not specified | Data not specified |

| 1,5-naphthalenediol | Data not specified | Data not specified | Data not specified |

| 1,6-naphthalenediol | Data not specified | Data not specified | Data not specified |

| 2,7-naphthalenediol | Data not specified | Data not specified | Data not specified |

Note: Specific values for reorganization energy, transfer integral, and charge transfer rate for various diols were calculated in the cited study, but the exact numerical data for each compound is not provided in the abstract.[6]

Methodology: DFT quantum-chemical calculations at the B3LYP/6-311++G(d,p) level of theory.[6]

Experimental and Computational Protocols

The methodologies employed in the cited studies are crucial for the reproducibility and extension of the research.

Density Functional Theory (DFT) Calculations

A majority of the computational studies on naphthalene diols utilize Density Functional Theory (DFT). A common approach involves:

-

Functional and Basis Set Selection: The choice of functional and basis set is critical for obtaining accurate results. A widely used combination is the B3LYP functional with the 6-31G(d) or 6-311++G(d,p) basis sets.[5][6][8] For studying non-covalent interactions, dispersion-corrected functionals like ωB97XD are often employed.[9]

-

Geometry Optimization: The first step in most calculations is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed without any symmetry constraints.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. For transition states, a single imaginary frequency is expected.[5]

-

Property Calculations: Once the geometry is optimized, various properties can be calculated, including relative energies, bond dissociation enthalpies, electronic properties (HOMO-LUMO energies), and spectroscopic parameters.

Intrinsic Reaction Coordinate (IRC) Calculations

To verify the connection between a transition state and the corresponding reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. This technique maps the reaction pathway downhill from the transition state.[5]

Software

The Gaussian suite of programs is a commonly used software package for performing these quantum chemical calculations.[5][6]

Visualizing Computational Workflows and Relationships

Diagrams are essential for understanding the logical flow of computational studies and the relationships between different molecular species.

Caption: A generalized workflow for quantum chemical calculations of naphthalene diols.

Caption: Interconversion pathways for 1,1'-binaphthalene-8,8'-diol isomers.

Caption: Signaling pathway for the antioxidant action of naphthalene diols via HAT.

This guide provides a foundational understanding of the power of quantum chemical calculations in the study of naphthalene diols. For more detailed information, researchers are encouraged to consult the primary literature cited throughout this document.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Naphthalene diols : a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. On the nature of the triplet electronic states of naphthalene dimers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-Bis(hydroxymethyl)naphthalene: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,3-Bis(hydroxymethyl)naphthalene, a valuable building block in organic synthesis, particularly as an intermediate in the preparation of Naphthalene-2,3-dicarboxaldehyde, which has applications in the production of various organic chemicals and pharmaceuticals.[1] The described methodology involves a two-step process commencing with the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid, followed by the reduction of the dicarboxylic acid to the target diol.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol [2][3] |

| Appearance | Beige to white solid/powder/crystal[2] |

| Melting Point | 157-162 °C[2] |

| Boiling Point | 400.9 °C at 760 mmHg[2] |

| Density | 1.244 g/cm³[2] |

Experimental Protocols

The synthesis is a two-step process as illustrated in the workflow below.

Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid

This procedure is adapted from a well-established method for the oxidation of alkylarenes.[4]

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

6N Hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

High-pressure autoclave equipped with stirring or shaking mechanism

-

Large vessel for product transfer

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Charge the autoclave with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.[4]

-

Seal the autoclave and heat to 250 °C with continuous shaking or stirring for 18 hours. The pressure will reach approximately 600 psi.[4]

-

Cool the autoclave to room temperature while maintaining agitation.[4]

-

Carefully release the pressure and open the autoclave.

-

Transfer the contents to a large vessel. Rinse the autoclave with several 500 mL portions of hot water to ensure complete transfer.[4]

-